Pyridinium perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

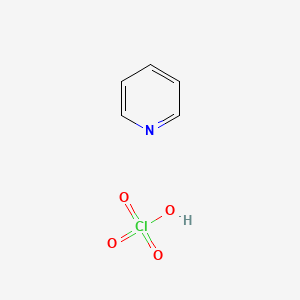

Pyridinium perchlorate is a chemical compound that belongs to the class of pyridinium salts. It is formed by the combination of pyridine and perchloric acid. Pyridinium salts are known for their diverse applications in organic synthesis, electrochemistry, and as intermediates in the preparation of various bioactive compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridinium perchlorate can be synthesized by reacting pyridine with perchloric acid. The reaction typically involves the addition of perchloric acid to a solution of pyridine in an appropriate solvent, such as acetonitrile or water. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations .

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process includes the controlled addition of perchloric acid to pyridine, followed by purification steps to isolate the desired this compound product .

Analyse Chemischer Reaktionen

Ring-Opening–Ring-Closure Reactions

Pyridinium perchlorates participate in ring transformations with ylides:

-

With Pyridinium Acylylides :

2,4,6-Triphenylpyrylium perchlorate reacts with pyridinium acylylides to form arylpyridinium perchlorates. The mechanism involves pyrylium ring opening, followed by recombination to form a new six-membered aromatic system . -

With Sulphonium Ylides :

The same pyrylium salt reacts with sulphonium ylides to yield substituted furans, expanding the utility of pyridinium perchlorates in heterocyclic synthesis .

Thiopyran-Pyridinium Perchlorate Formation

Pyridinium perchlorates react with pyrylium salts at 0°C to form thiopyran-pyridinium hybrids:

-

Mechanism :

Nucleophilic attack by the sulfur atom of the pyridinium compound on the pyrylium cation initiates thiopyran ring formation. FT-IR confirms new S–C stretches at 1,522–1,588 cm⁻¹ , while ¹H NMR shows disappearance of S–H signals .

Table 2: Thiopyran-Pyridinium Perchlorate Derivatives

| Compound | Yield (%) | M.P. (°C) | IR (S–C, cm⁻¹) |

|---|---|---|---|

| 1-{2-[4-(3,4-Dimethoxyphenyl)-thiopyran]} | 87.0 | 236–237 | 1,588 |

| 1-{2-[2,6-Diphenyl-thiopyran]} | 85.5 | 240–241 | 1,572 |

Antimicrobial Activity

Synthesized thiopyran-pyridinium perchlorates exhibit antimicrobial properties:

-

Gram-positive bacteria : Inhibitory activity observed at 12–15 mm zone of inhibition.

-

Fungi : Moderate efficacy against Candida albicans (10–12 mm zone) .

Reaction Optimization and Green Chemistry

Wissenschaftliche Forschungsanwendungen

Pyridinium perchlorate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of pyridinium perchlorate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .

Vergleich Mit ähnlichen Verbindungen

Pyridinium Chlorochromate: Another pyridinium salt known for its use as an oxidizing agent in organic synthesis.

Pyridinium Dichromate: Similar to pyridinium chlorochromate, it is used for oxidation reactions but has different reactivity and selectivity.

Uniqueness: Pyridinium perchlorate is unique due to its specific reactivity and the ability to act as a catalyst in various organic reactions. Its perchlorate anion provides distinct chemical properties compared to other pyridinium salts, making it valuable in specific synthetic applications .

Biologische Aktivität

Pyridinium perchlorate (PyClO₄) is a compound that has garnered attention due to its diverse biological activities and applications. This article explores the biological properties of this compound, including its synthesis, antimicrobial effects, and potential therapeutic uses.

1. Overview of this compound

This compound is a salt formed from pyridine, a basic heterocyclic organic compound, and perchloric acid. It is characterized by its ionic structure, which includes a positively charged pyridinium ion and a negatively charged perchlorate ion. The compound has been studied for its various chemical properties, but its biological activity is of particular interest.

2. Antimicrobial Properties

Research indicates that pyridinium salts, including this compound, exhibit significant antimicrobial activity. A study highlighted that various pyridine derivatives demonstrated excellent antibacterial effects against several strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyridinium Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 55 μg/mL |

| 4-(4-Pyridylamino)pyridine | E. coli | 56 μg/mL |

| 4-Thioureidoiminomethyl-PyClO₄ | Mycobacterium tuberculosis | High activity noted |

The presence of the pyridine nucleus in these compounds enhances their interaction with microbial proteins, contributing to their antibacterial properties .

3. Tuberculostatic Activity

One notable application of this compound is its tuberculostatic activity, particularly in the context of treating tuberculosis. A method for synthesizing 4-thioureidoiminomethyl-pyridinium perchlorate was developed, which showed significant efficacy against Mycobacterium tuberculosis. This suggests that modifications to the pyridinium structure can lead to enhanced therapeutic properties .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Disruption of Membrane Integrity : The ionic nature of this compound allows it to interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Pyridine derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridine derivatives, including this compound, showed varying degrees of antimicrobial activity against clinical isolates from patients with infections. The results indicated that compounds with additional functional groups exhibited enhanced activity compared to those with minimal modifications .

Case Study 2: Tuberculosis Treatment

Research into the synthesis of modified pyridinium compounds has led to promising results in treating resistant strains of tuberculosis. The incorporation of thiourea moieties into the pyridine structure significantly improved the efficacy against M. tuberculosis, demonstrating the potential for developing new antitubercular agents based on this scaffold .

6. Conclusion

This compound represents a significant compound within the realm of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antitubercular applications. Ongoing research into its mechanisms and modifications could pave the way for novel therapeutic agents targeting resistant pathogens.

Eigenschaften

CAS-Nummer |

15598-34-2 |

|---|---|

Molekularformel |

C5H6ClNO4 |

Molekulargewicht |

179.56 g/mol |

IUPAC-Name |

pyridin-1-ium;perchlorate |

InChI |

InChI=1S/C5H5N.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;(H,2,3,4,5) |

InChI-Schlüssel |

JLKXXDAJGKKSNK-UHFFFAOYSA-N |

SMILES |

C1=CC=NC=C1.OCl(=O)(=O)=O |

Kanonische SMILES |

C1=CC=[NH+]C=C1.[O-]Cl(=O)(=O)=O |

Key on ui other cas no. |

15598-34-2 |

Verwandte CAS-Nummern |

110-86-1 (Parent) |

Synonyme |

monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.